molecular formula C11H16ClNO2S B13335543 (R)-2-((Phenylsulfonyl)methyl)pyrrolidine hydrochloride

(R)-2-((Phenylsulfonyl)methyl)pyrrolidine hydrochloride

Cat. No.: B13335543
M. Wt: 261.77 g/mol
InChI Key: RUNOUZUEQXLUBF-HNCPQSOCSA-N
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Description

®-2-((Phenylsulfonyl)methyl)pyrrolidine hydrochloride is a chiral compound that has gained significant attention in the fields of organic chemistry and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((Phenylsulfonyl)methyl)pyrrolidine hydrochloride typically involves the enantioselective reduction of ketones using borane and a chiral oxazaborolidine as a catalyst. . The reaction conditions usually involve the use of borane-tetrahydrofuran complex and a chiral oxazaborolidine catalyst at low temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of ®-2-((Phenylsulfonyl)methyl)pyrrolidine hydrochloride may involve large-scale synthesis using similar enantioselective reduction techniques. The process is optimized to ensure high yield and purity of the product, which is essential for its applications in various fields.

Chemical Reactions Analysis

Types of Reactions

®-2-((Phenylsulfonyl)methyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the phenylsulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted pyrrolidine derivatives, which can be further utilized in various chemical and pharmaceutical applications.

Scientific Research Applications

®-2-((Phenylsulfonyl)methyl)pyrrolidine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-2-((Phenylsulfonyl)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group and the chiral pyrrolidine ring play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-((Phenylsulfonyl)methyl)pyrrolidine hydrochloride is unique due to its combination of a chiral pyrrolidine ring and a phenylsulfonyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in asymmetric synthesis and as a potential therapeutic agent.

Properties

Molecular Formula

C11H16ClNO2S

Molecular Weight

261.77 g/mol

IUPAC Name

(2R)-2-(benzenesulfonylmethyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C11H15NO2S.ClH/c13-15(14,9-10-5-4-8-12-10)11-6-2-1-3-7-11;/h1-3,6-7,10,12H,4-5,8-9H2;1H/t10-;/m1./s1

InChI Key

RUNOUZUEQXLUBF-HNCPQSOCSA-N

Isomeric SMILES

C1C[C@@H](NC1)CS(=O)(=O)C2=CC=CC=C2.Cl

Canonical SMILES

C1CC(NC1)CS(=O)(=O)C2=CC=CC=C2.Cl

Origin of Product

United States

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